molecular formula C25H33NO3 B1202841 Desacetylnantradol CAS No. 65511-54-8

Desacetylnantradol

Cat. No.: B1202841
CAS No.: 65511-54-8
M. Wt: 395.5 g/mol
InChI Key: YPYQDMBJZJZFQL-UHFFFAOYSA-N
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Description

Desacetylnantradol is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phenanthridine core, which is a tricyclic aromatic system, and its multiple hydroxyl groups and alkyl side chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desacetylnantradol involves several steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the Phenanthridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the phenanthridine core.

    Alkylation: Addition of alkyl side chains, including the 1-methyl-4-phenylbutoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Desacetylnantradol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Desacetylnantradol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in pain management and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Desacetylnantradol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Levonantradol: A synthetic cannabinoid with similar structural features.

    Nantrodolum: Another compound with a phenanthridine core and similar side chains.

Uniqueness

Desacetylnantradol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

65511-54-8

Molecular Formula

C25H33NO3

Molecular Weight

395.5 g/mol

IUPAC Name

6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridine-1,9-diol

InChI

InChI=1S/C25H33NO3/c1-16(7-6-10-18-8-4-3-5-9-18)29-20-14-23-25(24(28)15-20)22-13-19(27)11-12-21(22)17(2)26-23/h3-5,8-9,14-17,19,21-22,26-28H,6-7,10-13H2,1-2H3

InChI Key

YPYQDMBJZJZFQL-UHFFFAOYSA-N

SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3O)OC(C)CCCC4=CC=CC=C4)O

Canonical SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3O)OC(C)CCCC4=CC=CC=C4)O

Synonyms

deacetyllevonantradol
deacetylnantradol
desacetyllevonantradol
desacetylnantradol
desacetylnantradol hydrochloride, (6S-(3(S*),6alpha,6aalpha,9aalpha,10abeta))-isomer
desacetylnantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome

Origin of Product

United States

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